molecular formula C19H24N6O4 B2561672 2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105219-42-8

2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2561672
CAS No.: 1105219-42-8
M. Wt: 400.439
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These compounds are characterized by a triazole ring fused with a quinoxaline ring .


Synthesis Analysis

The synthesis of similar triazoloquinazoline compounds involves reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl triazolo . Another method involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinoxaline ring . The compound also contains an amide group, which is a common functional group in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the amide group could participate in condensation reactions, while the triazole ring could undergo various substitution reactions .

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader class of [1,2,4]triazolo[4,3-a]quinazoline derivatives, which have been explored for their potential in synthesizing polycondensed heterocycles. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines react with chlorocarboxylic acid chlorides to yield amides through acylation. Heating specific derivatives leads to intramolecular alkylation, forming partially hydrogenated dipyrimidin-5-ones and pyrimidoquinazolin-12-ones, highlighting a pathway for synthesizing complex heterocyclic structures. Some synthesized compounds represent new mesoionic heterocycles, demonstrating the structural diversity achievable with this compound's class (Chernyshev et al., 2014).

Biological Activity and Toxicity Prediction

Another aspect of research on [1,2,4]triazoloquinazoline derivatives involves the synthesis and computer prediction of biological activity and acute toxicity. This approach utilizes virtual libraries of these compounds to predict their spectrum of biological activities and toxicity levels, employing software like PASS and GUSAR. Preliminary findings indicate potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment. These compounds are categorized as slightly toxic or practically nontoxic, suggesting a favorable profile for further pharmacological exploration (Danylchenko et al., 2016).

Antimicrobial Applications

Research into novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline derivatives, showcases their promising antimicrobial properties. Synthesized via base-mediated click azide reactions, these compounds underwent evaluation against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and activity against pathogenic yeast, Candida albicans, highlighting their potential as selective antimicrobial agents with minimal impact on human cell viability (Pokhodylo et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, as well as the development of new synthetic routes. The wide range of biological activities exhibited by triazole compounds suggests that this compound could have potential applications in various areas of medicinal chemistry .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-(2-methylpropyl)-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-10(2)8-23-17(28)13-6-5-12(16(27)21-11(3)4)7-14(13)25-18(23)22-24(19(25)29)9-15(20)26/h5-7,10-11H,8-9H2,1-4H3,(H2,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSRXPKRKHJWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.